molecular formula C16H11ClFNOS B2838232 3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide CAS No. 162091-01-2

3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide

Cat. No. B2838232
CAS RN: 162091-01-2
M. Wt: 319.78
InChI Key: RPQBAICVVAGZOD-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains a benzothiophene ring (a type of heterocyclic compound), a carboxamide group, and halogen substituents (chlorine and fluorine). It’s likely to be part of a larger class of compounds known as benzothiophenes, which are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring, for example, would contribute to the compound’s aromaticity, while the halogen substituents could affect its reactivity and polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the benzothiophene ring, the carboxamide group, and the halogen substituents could all influence how the compound reacts with other substances .

Scientific Research Applications

Antibacterial Activity

The compound has shown promising results in the field of antibacterial research. It has been found to exhibit in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could be used in the development of new antibacterial drugs .

Synthesis of Thiazole Derivatives

The compound is used as a precursor in the Hantzsch thiazole synthesis, a reaction that yields thiazole and its derivatives . Thiazole derivatives have a wide range of applications in medicinal chemistry, including antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .

Treatment of HIV Infections

Thiazole scaffolds, which can be synthesized using this compound, have been used to improve the efficacy of drugs for the treatment of HIV infections . This highlights the compound’s potential in antiretroviral drug development .

Treatment of Various Types of Cancer

Thiazole derivatives, synthesized using this compound, have been used in the treatment of various types of cancer . This suggests that the compound could play a crucial role in the development of new anticancer drugs .

Treatment of Hypertension

Thiazole derivatives have also been used in the treatment of hypertension . Therefore, this compound could potentially be used in the development of antihypertensive drugs .

Treatment of Schizophrenia

Thiazole derivatives have shown efficacy in the treatment of schizophrenia . This suggests that the compound could be used in the development of new antipsychotic drugs .

Treatment of Allergies

Thiazole derivatives have been used in the treatment of allergies . This highlights the compound’s potential in the development of new antiallergic drugs .

Inhibition of Tyrosinase

The compound has been used to identify inhibitors of tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production, and its overproduction might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, the compound could be used in the development of new drugs for these conditions .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or environmental science. Further studies could also focus on optimizing its synthesis, characterizing its properties, and investigating its mechanism of action .

properties

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNOS/c17-14-12-3-1-2-4-13(12)21-15(14)16(20)19-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQBAICVVAGZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide

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